molecular formula C10H12BrNO B1266398 2-Bromo-2-methyl-N-phenylpropanamide CAS No. 2322-45-4

2-Bromo-2-methyl-N-phenylpropanamide

Cat. No. B1266398
CAS RN: 2322-45-4
M. Wt: 242.11 g/mol
InChI Key: PLMADUFDYDHKTB-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 2322-45-4 . It has a molecular weight of 242.12 . The compound is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-2-methyl-N-phenylpropanamide . The InChI code is 1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Bromo-2-methyl-N-phenylpropanamide is a white to yellow solid . It has a molecular weight of 242.12 . .

Scientific Research Applications

Quantum Dot Coating

The compound has been used in the preparation of multifunctional silica colloids by coating them with quantum dots stabilized by 2-Bromo-2-methyl-N-phenylpropanamide. This application is significant in the field of nanotechnology and optoelectronics .

Atom Transfer Radical Polymerization (ATRP)

It is also employed in the synthesis of dextran macroinitiator for ATRP by partial esterification of the hydroxyl group of the polysaccharide. This process is essential for creating well-defined polymers with specific chain lengths and compositions .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system, which play a crucial role in pain perception and relief .

Mode of Action

It is known that bromoamides like this compound can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

Given its role as an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioid signaling pathways. These pathways are involved in pain perception and relief, and their modulation can have significant downstream effects .

Result of Action

As an intermediate in the synthesis of opioid analgesics , its transformation could contribute to the overall analgesic effect of the final product. Opioid analgesics act by binding to opioid receptors, inhibiting the transmission of pain signals, and inducing a feeling of euphoria .

Action Environment

The action, efficacy, and stability of 2-Bromo-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the compound is stored and used. For instance, the compound is known to be stable at room temperature .

properties

IUPAC Name

2-bromo-2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMADUFDYDHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177796
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methyl-N-phenylpropanamide

CAS RN

2322-45-4
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQU5TJ66EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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